REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=CC=2)=[CH:4][CH:3]=1.[Mg].[Cl-].[Cl-].C(C1C=C(C(C)(C)C)C=CC=1OP(O)O)(C)(C)C>O1CCCC1.O1CCCC1.CCCCCCC>[Br:14][C:11]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:2][CH:3]=2)[CH:8]=[CH:13][CH:12]=1 |f:2.3.4,6.7|
|
Name
|
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
|
Quantity
|
122.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OP(O)O
|
Name
|
tetrahydrofuran heptane
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 400 mmol | |
AMOUNT: MASS | 82.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=CC=2)=[CH:4][CH:3]=1.[Mg].[Cl-].[Cl-].C(C1C=C(C(C)(C)C)C=CC=1OP(O)O)(C)(C)C>O1CCCC1.O1CCCC1.CCCCCCC>[Br:14][C:11]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:2][CH:3]=2)[CH:8]=[CH:13][CH:12]=1 |f:2.3.4,6.7|
|
Name
|
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
|
Quantity
|
122.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OP(O)O
|
Name
|
tetrahydrofuran heptane
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 400 mmol | |
AMOUNT: MASS | 82.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |